4-Methyl-6-(trifluoromethylthio)pyridin-3-amine
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Overview
Description
4-Methyl-6-(trifluoromethylthio)pyridin-3-amine is a compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity to the molecule, making it an important intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-Methyl-6-(trifluoromethylthio)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of pyridine derivatives. For instance, the reaction of 4-methylpyridine with trifluoromethylthiolating agents under controlled conditions can yield the desired compound . Industrial production methods often employ catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in the synthesis of this compound .
Chemical Reactions Analysis
4-Methyl-6-(trifluoromethylthio)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
4-Methyl-6-(trifluoromethylthio)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethylthio)pyridin-3-amine is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its molecular targets, such as enzymes and receptors, and modulate their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-Methyl-6-(trifluoromethylthio)pyridin-3-amine can be compared with other trifluoromethyl-substituted pyridines, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
3,4-Difluoropyridine: Known for its use in the synthesis of fluorinated organic compounds with unique properties.
6-(Trifluoromethyl)-3-pyridinamine: Another trifluoromethyl-substituted pyridine with applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-methyl-6-(trifluoromethylsulfanyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S/c1-4-2-6(12-3-5(4)11)13-7(8,9)10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNRYRQMKDPVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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